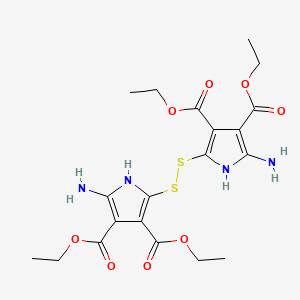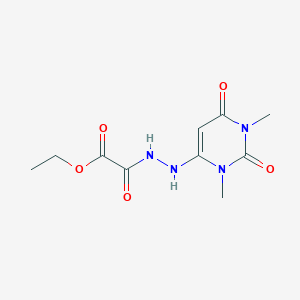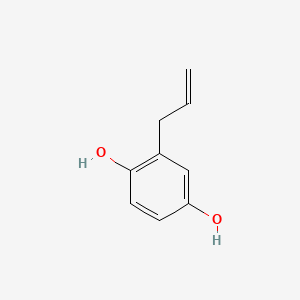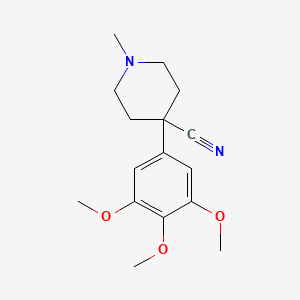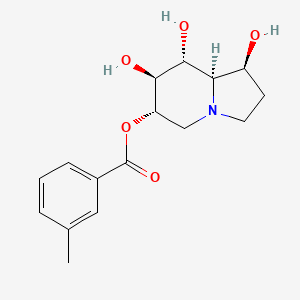
Castanospermine, 6-O-(3-methylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Castanospermine, 6-O-(3-methylbenzoyl)-, is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound has garnered significant interest due to its potent inhibitory effects on glucosidase enzymes and its potential antiviral properties .
Preparation Methods
The preparation of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the acylation of castanospermine at the 6-hydroxy position with 3-methylbenzoyl chloride . The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of castanospermine are protected using suitable protecting groups.
Acylation: The protected castanospermine is then reacted with 3-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 3-methylbenzoyl group at the 6-hydroxy position.
Deprotection: The protecting groups are removed to yield the final product, Castanospermine, 6-O-(3-methylbenzoyl)-.
Chemical Reactions Analysis
Castanospermine, 6-O-(3-methylbenzoyl)-, undergoes various chemical reactions, including:
Scientific Research Applications
Castanospermine, 6-O-(3-methylbenzoyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glucosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition can disrupt viral replication and other cellular processes that rely on glycoprotein processing .
Comparison with Similar Compounds
Properties
CAS No. |
121104-90-3 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 3-methylbenzoate |
InChI |
InChI=1S/C16H21NO5/c1-9-3-2-4-10(7-9)16(21)22-12-8-17-6-5-11(18)13(17)15(20)14(12)19/h2-4,7,11-15,18-20H,5-6,8H2,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
RYYFYLNAGNVQNG-VQJWOFKYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O[C@H]2CN3CC[C@@H]([C@@H]3[C@H]([C@@H]2O)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CN3CCC(C3C(C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




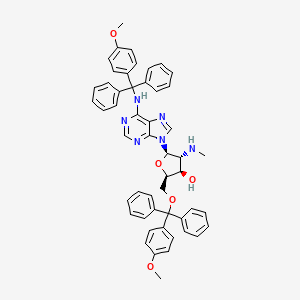
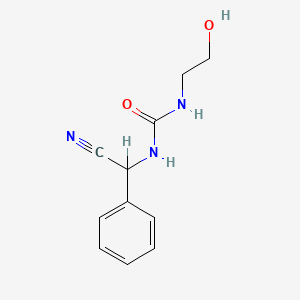
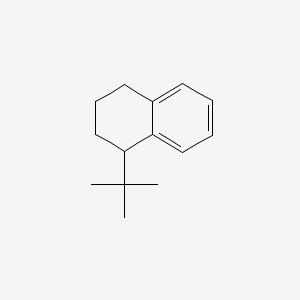
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
